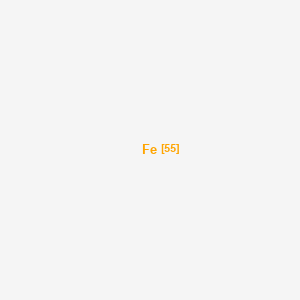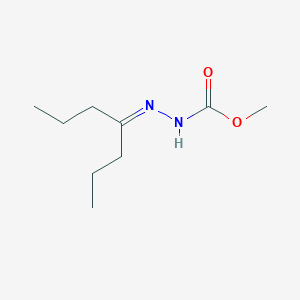
Iron Fe-55
Descripción general
Descripción
Iron-55 (Fe-55) is a radioactive isotope of iron with a nucleus containing 26 protons and 29 neutrons . It decays by electron capture to manganese-55 . The emitted X-rays can be used as an X-ray source for various scientific analysis methods, such as X-ray diffraction .
Synthesis Analysis
Fe-55 can be artificially produced by neutron irradiation of stable iron isotopes . The reaction of the two most abundant isotopes iron-54 and iron-56 with neutrons yields iron-55 . Most of the observed iron-55 is produced in these irradiation reactions, and it is not a primary fission product .Molecular Structure Analysis
The molecular formula of Iron-55 is Fe . Its average mass is 54.938 Da and its monoisotopic mass is 54.938297 Da .Chemical Reactions Analysis
Iron-55 is most effectively produced by irradiation of iron with neutrons . The reaction (54Fe (n,γ) 55Fe and 56Fe (n,2n)55Fe) of the two most abundant isotopes iron-54 and iron-56 with neutrons yields iron-55 .Physical And Chemical Properties Analysis
Iron-55 has a half-life of 2.737 years . The emitted X-rays can be used as an X-ray source for various scientific analysis methods, such as X-ray diffraction . The molecular weight of Iron-55 is 54.938291 g/mol .Aplicaciones Científicas De Investigación
Oceanic Aerosols and Biological Availability : A study by Weimer & Langford (1978) found that much of the Fe-55 in oceanic aerosols is present as either an amorphous iron oxide or small particulate species. This form makes Fe-55 more biologically available to marine organisms compared to stable iron. This highlights the differential uptake of radioactive and stable iron isotopes by marine life and suggests that anthropogenic inputs may have different effects than natural levels of elements in the marine environment (Weimer & Langford, 1978).
Transformation of Iron Oxyhydroxides : Pedersen et al. (2005) researched the structural transformations of iron oxides in anoxic environments using 55Fe-labelled iron oxides. They observed rapid release and incorporation of 55Fe into various iron oxide forms in the presence of aqueous Fe(II), suggesting that iron oxides are dynamic phases influenced by redox conditions. This study has implications for understanding the release of trace metals and sequestration of heavy metals by iron oxides (Pedersen et al., 2005).
Trace Analysis in Biosphere and Technology : Korschinek et al. (1990) used advanced mass spectrometry techniques for trace analysis of 55Fe in both the biosphere and technological applications. This research demonstrates the importance of sensitive detection methods for understanding iron's role in various environmental and technological contexts (Korschinek et al., 1990).
Microautoradiography and CARD-FISH of Natural Bacterial Communities : Fourquez, Obernosterer, & Blain (2012) developed a protocol using the radiotracer 55Fe for combined microautoradiography and fluorescence in situ hybridization. This technique allows for the study of iron uptake by different bacterial groups in marine environments, providing insights into the biogeochemical cycle of iron in the ocean (Fourquez et al., 2012).
Radioactivity Measurement in Accelerator Hardware : Oki et al. (1992) indicated that 55Fe is a predominant radioisotope in the residual activities of iron and steel hardware in high-energy accelerator facilities. They developed methods for evaluating and measuring its activity, contributing to the understanding of radiation safety in such environments (Oki et al., 1992).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
iron-55 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[55Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891771 | |
| Record name | Iron 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.938291 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron Fe-55 | |
CAS RN |
14681-59-5 | |
| Record name | Iron Fe-55 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014681595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRON FE-55 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53IRR2O5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)
![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)







